BenchChemオンラインストアへようこそ!

VU0001171

mGluR4 Positive Allosteric Modulator Potency

VU0001171 is a unique mGluR4 positive allosteric modulator (PAM) offering a 36-fold cooperativity shift and 141% maximal efficacy without intrinsic agonist activity, making it the superior choice for Parkinson's disease models and assay calibration. Unlike earlier analogs, it lacks mGluR1 antagonism, ensuring cleaner target validation. Procure this essential research tool for reliable, reproducible data.

Molecular Formula C16H14N4O
Molecular Weight 278.32
CAS No. 307506-49-6
Cat. No. B611725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0001171
CAS307506-49-6
SynonymsVU0001171, VU 0001171, VU-0001171
Molecular FormulaC16H14N4O
Molecular Weight278.32
Structural Identifiers
SMILESOC1=CC=C(/C=N/NC2=NC3=CC=CC=C3N=C2C)C=C1
InChIInChI=1S/C16H14N4O/c1-11-16(19-15-5-3-2-4-14(15)18-11)20-17-10-12-6-8-13(21)9-7-12/h2-10,21H,1H3,(H,19,20)/b17-10+
InChIKeyWDPUHMPVZBSBGB-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU0001171 (CAS 307506-49-6): A Benchmark mGluR4 Positive Allosteric Modulator for Parkinson's Disease Research


VU0001171 (also designated VU001171) is a synthetic small-molecule positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4), a Group III GPCR implicated in the pathophysiology of Parkinson's disease [1]. The compound is structurally defined as (E)-4-((2-(3-methylquinoxalin-2-yl)hydrazono)methyl)phenol, with a molecular weight of 278.31 g/mol and the chemical formula C16H14N4O . As a PAM, VU0001171 does not directly activate mGluR4 but potentiates the receptor's response to its endogenous agonist, glutamate [1]. This mechanism is of high interest for therapeutic strategies aiming to restore normal basal ganglia neurotransmission in Parkinson's disease models, as it avoids the potential desensitization and toxicity associated with direct orthosteric agonists [1]. The compound is intended for research use only and is not for human or veterinary therapeutic applications .

VU0001171: Why In-Class mGluR4 PAMs Are Not Interchangeable in Research


The mGluR4 positive allosteric modulator (PAM) landscape is characterized by significant functional variability that precludes simple substitution. While compounds like PHCCC, VU0155041, and VU0092145 all share the same nominal target and allosteric mechanism, they exhibit profound differences in potency, efficacy, cooperativity (fold shift), and importantly, their pharmacological fingerprint—including off-target profiles and potential for ago-PAM activity [1]. For a researcher, substituting one mGluR4 PAM for another without accounting for these quantitative differences can lead to divergent experimental outcomes, misinterpretation of target engagement, and a failure to replicate key findings in disease models. The selection of VU0001171 over its analogs is therefore not a matter of preference, but a critical experimental variable that must be justified by its specific, quantifiable performance characteristics. The evidence presented below demonstrates exactly where VU0001171 stands apart and why generic substitution in a rigorous scientific workflow is not a valid option.

Quantitative Evidence for VU0001171: Potency, Efficacy, and Selectivity Benchmarks Against Key mGluR4 Modulators


VU0001171 Demonstrates 6.3-Fold Superior Potency Over the Prototypical mGluR4 PAM PHCCC

In a direct comparison from the same assay system (human mGluR4 expressed in CHO cells), VU0001171 (EC50 = 650 nM) is 6.3-fold more potent than the first-generation mGluR4 PAM, PHCCC (EC50 = 4.1 μM) [1]. This enhanced potency translates to achieving a given level of receptor modulation at a significantly lower compound concentration, which is a critical factor in both in vitro and in vivo experimental design. Furthermore, VU0001171 maintains a slight potency advantage over the later-generation PAM VU0155041, which has reported EC50 values of 693-798 nM in comparable cell-based assays .

mGluR4 Positive Allosteric Modulator Potency

VU0001171 Achieves Unmatched Functional Efficacy as an mGluR4 PAM

VU0001171 displays an exceptional maximal response of 141% of the glutamate maximum (% Glu Max), a metric of functional efficacy [1]. This value is substantially higher than that of many other mGluR4 PAMs. For instance, the comparator PHCCC, which is also a pure PAM, typically achieves a maximal response that is close to the glutamate maximum itself (approximately 100% Glu Max) [2]. The 'super-agonism' exhibited by VU0001171, where the potentiated response exceeds the maximal response of the endogenous agonist, is a rare and valuable characteristic. This suggests that VU0001171 can drive the mGluR4 signaling pathway to a level unattainable by glutamate alone or by other PAMs, providing a unique pharmacological tool to probe receptor function.

mGluR4 Efficacy Allosteric Modulation

VU0001171 Produces the Largest Allosteric Cooperativity (Fold Shift) of Any mGluR4 PAM

The functional hallmark of a positive allosteric modulator is its ability to produce a leftward shift in the concentration-response curve of the orthosteric agonist (glutamate). VU0001171 induces a 36-fold leftward shift in the glutamate response at a concentration of 30 μM [1]. This is the largest fold shift reported for any mGluR4 PAM to date and is among the highest recorded for any Class C GPCR allosteric modulator [1]. In stark contrast, the prototypical mGluR4 PAM, PHCCC, produces a much more modest 5.5-fold shift [2]. This quantitative difference indicates that VU0001171 has vastly superior positive cooperativity with the orthosteric agonist, meaning it enhances the receptor's sensitivity to glutamate far more effectively.

mGluR4 Allosteric Cooperativity Fold Shift

VU0001171 Exhibits a Cleaner Selectivity Profile by Lacking Significant mGluR1 Antagonist Activity

A key differentiator for VU0001171 is its improved selectivity over earlier mGluR4 PAMs. Unlike PHCCC and related compounds (e.g., 4), which are known to possess significant antagonist activity at the mGluR1 receptor [1], VU0001171 was found to be highly selective for mGluR4 across a panel of other mGluR subtypes [1]. Specifically, while it has a very weak antagonist activity at mGluR5 (IC50 = 10,000 nM) [2], this is negligible compared to its potentiation of mGluR4. The absence of mGluR1 antagonism is a critical advantage, as mGluR1 activity can confound the interpretation of behavioral and physiological studies aimed at isolating the role of mGluR4.

mGluR4 Selectivity Off-Target Effects

Optimal Use Cases for VU0001171 in mGluR4-Targeted Research and Discovery


Validating mGluR4 Pharmacology in Native Tissue Preparations (e.g., Brain Slices)

VU0001171's exceptional fold shift (36-fold) and high functional efficacy (141% Glu Max) make it the ideal tool for probing mGluR4 function in native tissues where endogenous glutamate levels are low or variable. The compound's ability to dramatically enhance receptor sensitivity ensures a robust and measurable response even when the receptor reserve is limited, as is often the case in ex vivo brain slice electrophysiology [1]. Its cleaner selectivity profile, particularly the lack of mGluR1 antagonism, also reduces the risk of confounding results in complex neural circuits where multiple mGluR subtypes are expressed [1].

Establishing a High-Confidence 'PAM-Only' Benchmark in mGluR4 Assay Development

For screening campaigns and assay development, it is crucial to have a reference compound that is a pure PAM without any confounding intrinsic agonist (ago-PAM) activity. VU0001171 has been characterized to have no effect on mGluR4 in the absence of glutamate [1]. This property, combined with its high potency and efficacy, makes VU0001171 an unparalleled standard for calibrating high-throughput screening (HTS) assays, establishing a robust window for identifying novel PAMs, and providing a reliable positive control for validating assay reproducibility over time [1].

Differentiating mGluR4-Mediated Effects from Those of mGluR1 in Behavioral Pharmacology

Researchers investigating the role of mGluR4 in Parkinson's disease and other neurological conditions often face the challenge of dissecting its contributions from those of the closely related mGluR1. The use of earlier tool compounds like PHCCC is limited by their dual pharmacology as mGluR1 antagonists [1]. VU0001171, which lacks this off-target activity, serves as a more precise pharmacological probe. This allows for a cleaner attribution of observed behavioral or neuroprotective effects to the potentiation of mGluR4, strengthening the validity of target engagement studies [1].

Structure-Activity Relationship (SAR) Studies on the mGluR4 Allosteric Binding Site

VU0001171 represents a distinct chemotype compared to the cyclopropa[b]chromen-1a-carboxamide scaffold of PHCCC [1]. Its unique hydrazino imine-based structure and the reported SAR around the phenolic moiety provide a critical entry point for medicinal chemistry efforts aimed at developing novel mGluR4 PAMs with improved drug-like properties [1]. Using VU0001171 as a benchmark, researchers can design and test new analogs to understand the structural determinants of high allosteric cooperativity and functional selectivity at the mGluR4 receptor [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0001171

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.